molecular formula C15H13BrN2O B3955045 Mycobactin-IN-2

Mycobactin-IN-2

Cat. No.: B3955045
M. Wt: 317.18 g/mol
InChI Key: ARSOKDMOVPQBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycobactin-IN-2 is a synthetic analogue of mycobactin, a siderophore produced by mycobacteria to acquire iron from the environment. This compound has garnered significant interest due to its potential applications in combating mycobacterial infections, particularly tuberculosis. This compound mimics the iron-chelating properties of natural mycobactins, making it a valuable tool in both research and therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mycobactin-IN-2 involves several key steps, starting with the preparation of the core structure, which is typically a hydroxyphenyl-oxazoline framework. The synthetic route includes:

    Formation of the oxazoline ring: This step involves the reaction of a hydroxyphenyl compound with an appropriate amine under acidic conditions to form the oxazoline ring.

    Functionalization: The oxazoline ring is then functionalized with various side chains to mimic the natural structure of mycobactin. This step often involves the use of protecting groups and selective deprotection to achieve the desired functional groups.

    Iron chelation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mycobactin-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Mycobactin-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Mycobactin-IN-2 exerts its effects by mimicking the natural siderophores produced by mycobacteria. It binds to iron with high affinity, sequestering the metal and depriving mycobacteria of this essential nutrient. This iron-chelation mechanism disrupts the iron homeostasis in mycobacteria, inhibiting their growth and survival. The compound targets the iron acquisition pathways and siderophore receptors in mycobacteria, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mycobactin-IN-2 is unique due to its synthetic origin and tailored structure, which allows for specific modifications to enhance its activity and selectivity. Unlike natural siderophores, this compound can be designed to have improved pharmacokinetic properties and reduced toxicity, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSOKDMOVPQBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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